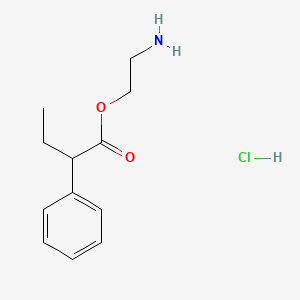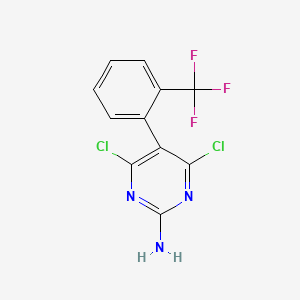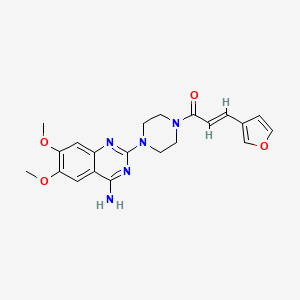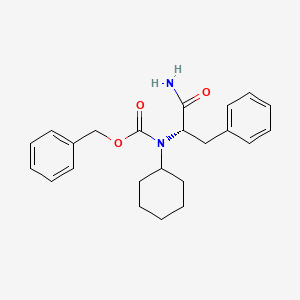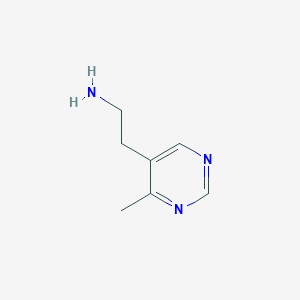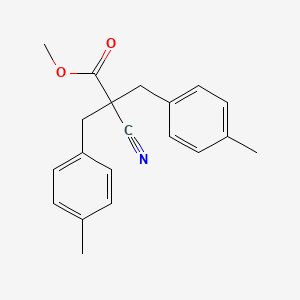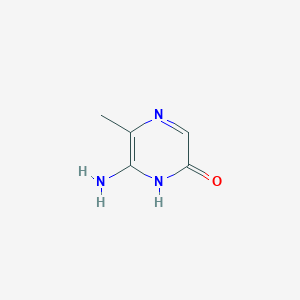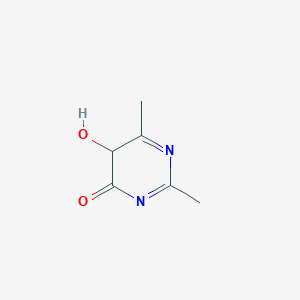
5-Hydroxy-2,6-dimethylpyrimidin-4(5H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Hydroxy-2,6-dimethylpyrimidin-4(5H)-one is a pyrimidine derivative with potential applications in various fields such as chemistry, biology, and medicine. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and are known for their role in nucleic acids like DNA and RNA.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-2,6-dimethylpyrimidin-4(5H)-one typically involves the condensation of appropriate precursors under controlled conditions. One common method might include the reaction of 2,6-dimethylpyrimidine with a hydroxylating agent.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include the use of catalysts, temperature control, and purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming oxo derivatives.
Reduction: Reduction reactions could lead to the formation of dihydro derivatives.
Substitution: Nucleophilic substitution reactions might occur at the hydroxyl group or the methyl groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield 5-oxo-2,6-dimethylpyrimidin-4(5H)-one, while substitution could produce various alkylated or halogenated derivatives.
科学研究应用
5-Hydroxy-2,6-dimethylpyrimidin-4(5H)-one may have several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Potential role in studying enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, such as antiviral or anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用机制
The mechanism of action of 5-Hydroxy-2,6-dimethylpyrimidin-4(5H)-one would depend on its specific application. In a biological context, it might interact with enzymes or receptors, influencing molecular pathways and cellular processes. The hydroxyl group could play a crucial role in its binding affinity and specificity.
相似化合物的比较
Similar Compounds
2,4-Dimethylpyrimidine: Lacks the hydroxyl group, leading to different chemical properties.
5-Hydroxy-2-methylpyrimidine: Similar structure but with only one methyl group.
2,6-Dimethylpyrimidin-4-one: Lacks the hydroxyl group at the 5-position.
Uniqueness
5-Hydroxy-2,6-dimethylpyrimidin-4(5H)-one is unique due to the presence of both hydroxyl and methyl groups, which can influence its reactivity and interactions with other molecules. This combination of functional groups may provide distinct advantages in various applications, such as increased solubility or specific binding properties.
属性
分子式 |
C6H8N2O2 |
|---|---|
分子量 |
140.14 g/mol |
IUPAC 名称 |
5-hydroxy-2,6-dimethyl-5H-pyrimidin-4-one |
InChI |
InChI=1S/C6H8N2O2/c1-3-5(9)6(10)8-4(2)7-3/h5,9H,1-2H3 |
InChI 键 |
GIXWEPMKZBBWQA-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC(=NC(=O)C1O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(2-(2,4-Dichloro-5H-pyrrolo[2,3-d]pyrimidin-7(6H)-yl)ethyl)morpholine](/img/structure/B13102811.png)

![8-Bromo-2-methyl-3,4-dihydro-2H-benzo[B][1,4]thiazine](/img/structure/B13102828.png)
![Ethyl 2-[3-(2-methanethioylphenyl)propanoyl]benzoate](/img/structure/B13102836.png)
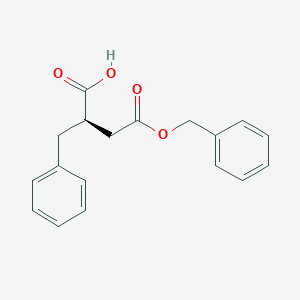
![[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(6H)-one](/img/structure/B13102849.png)
